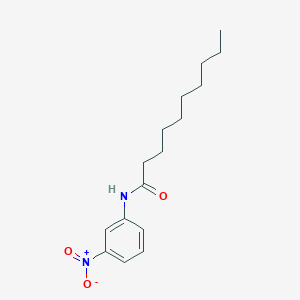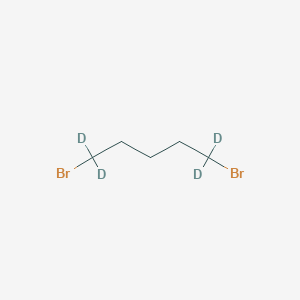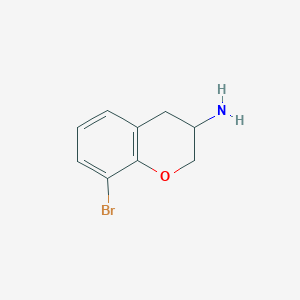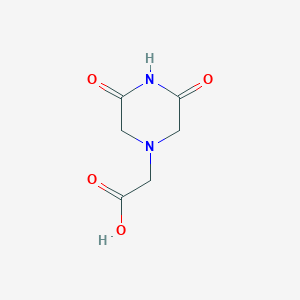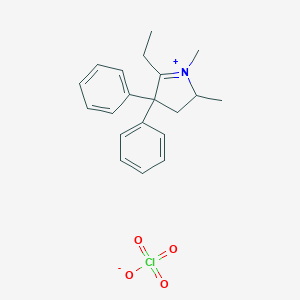
2-Fluoropalmitic acid
Overview
Description
2-Fluoropalmitic acid is an acyl-CoA synthetase inhibitor which acts as a candidate anti-glioma agent. It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs). It also inhibits the proliferation and invasion of glioma cell lines .
Synthesis Analysis
The synthesis of 2-Fluoropalmitic acid involves drug libraries containing diverse chemical compounds screened against two glioma stem cell (GSC) lines for drug candidate selection .Chemical Reactions Analysis
2-Fluoropalmitic acid has been found to suppress the expression of phosphor-ERK, CD133, and SOX-2; reduce MMP-2 activity; and increase methylation of the MGMT promoter .Physical And Chemical Properties Analysis
2-Fluoropalmitic acid has a molecular weight of 274.41 and its empirical formula is C16H31FO2. It is crystalline in form and is stored at a temperature of -20°C .Scientific Research Applications
Glioblastoma Treatment
2-Fluoropalmitic acid (2-FPA): has been identified as a potential therapeutic agent against glioblastoma multiforme (GBM), a highly aggressive brain tumor. Research suggests that 2-FPA can suppress the viability and stem-like phenotype of glioma stem cells (GSCs), inhibit proliferation, and reduce invasion of glioma cell lines. It also enhances the efficacy of temozolomide (TMZ), a standard chemotherapy drug, through synergistic effects .
Cancer Stem Cell Targeting
2-FPA affects key signaling pathways in cancer stem cells, such as reducing the expression of phosphor-ERK, CD133, and SOX-2. This leads to a decrease in matrix metalloproteinase-2 (MMP-2) activity and an increase in methylation of the MGMT promoter, which are crucial steps in targeting cancer stem cells for GBM treatment .
Sphingosine Biosynthesis Inhibition
As a fatty acid inhibitor, 2-FPA interferes with sphingosine biosynthesis. Sphingosine is a lipid signaling molecule that plays a role in cell growth and death, and its dysregulation is associated with cancer progression. By inhibiting this pathway, 2-FPA may exert antitumor effects .
Long-chain Acyl-CoA Synthetase Inhibition
2-FPA inhibits long-chain acyl-CoA synthetase (ACSL), an enzyme involved in fatty acid metabolism. This inhibition can disrupt cellular energy production and lipid signaling, which are essential for cancer cell survival and proliferation .
Mechanism of Action
Target of Action
2-Fluoropalmitic acid primarily targets acyl-CoA synthetases (ACS) . ACS are enzymes that activate fatty acids with chain lengths of 12 to 20 carbon atoms . The length of the carbon chain of the fatty acid species defines the substrate specificity for the different ACS .
Mode of Action
2-Fluoropalmitic acid functions as an inhibitor of acyl-CoA synthetase . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibits the proliferation and invasion of glioma cell lines .
Biochemical Pathways
The introduction of a fluorine atom in 2-Fluoropalmitic acid can affect the substrate’s interaction with enzymes such as fatty acid synthetases . This compound inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase . It suppresses the expression of phosphor-ERK, CD133, and SOX-2; reduces MMP-2 activity; and increases methylation of the MGMT promoter .
Pharmacokinetics
It’s known that the compound exhibits its effects at non-cytotoxic concentrations .
Result of Action
2-Fluoropalmitic acid has been identified as a potential therapeutic agent against Glioblastoma (GBM), an aggressive malignant brain tumor . It suppresses the viability and stem-like phenotype of GSCs, inhibits the proliferation and invasion of glioma cell lines, and enhances the efficacy of temozolomide (TMZ), a chemotherapy drug .
Action Environment
It’s worth noting that the compound’s inhibitory effects on viral replication primarily stem from lipid droplet (ld) disruption rather than palmitoylation inhibition . Fatty acid (FA) assays demonstrated that 2-Fluoropalmitic acid reduces the FA level in mitochondria while concurrently increasing FA levels in the cytoplasm .
Future Directions
properties
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropalmitic acid | |
CAS RN |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for 2-fluoropalmitic acid against glioblastoma?
A1: While the exact mechanism is still under investigation, the research suggests that 2-FPA, as an acyl-CoA synthetase inhibitor, exerts its anti-glioma effects through multiple pathways [, ]:
- Suppression of Stem-Like Phenotype: 2-FPA inhibits the expression of stemness markers such as CD133 and SOX-2, potentially limiting the self-renewal and tumorigenic capacity of glioblastoma stem cells (GSCs). []
- Inhibition of Proliferation and Invasion: 2-FPA reduces the phosphorylation of ERK and STAT3 signaling pathways, known to be involved in cell proliferation and survival. It also suppresses MMP-2 activity, which plays a role in tumor invasion. [, ]
- Epigenetic Modification: 2-FPA increases the methylation of the MGMT promoter. MGMT is a DNA repair enzyme, and its silencing through methylation can enhance the efficacy of temozolomide (TMZ) chemotherapy. []
Q2: How does the combination of 2-fluoropalmitic acid and temozolomide impact glioblastoma treatment?
A2: Research indicates a synergistic effect when 2-FPA is combined with TMZ [, ]. This means that the combined treatment exhibits greater efficacy than either agent alone. 2-FPA potentially enhances TMZ's cytotoxic effect by suppressing MGMT expression through promoter methylation, thus hindering DNA repair in glioblastoma cells and increasing their susceptibility to TMZ-induced damage [].
Q3: What further research is needed to translate the findings on 2-fluoropalmitic acid into clinical applications for glioblastoma?
A3: While promising, the research on 2-FPA is still in its early stages. Further investigations are crucial to determine its potential as a viable therapeutic option for glioblastoma:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





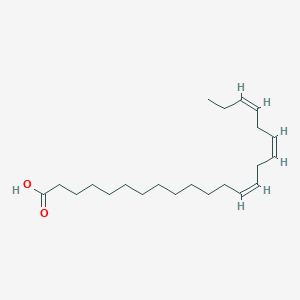

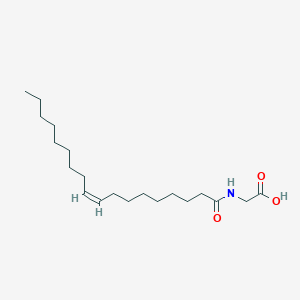
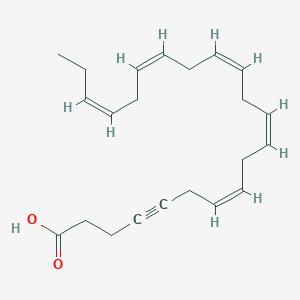
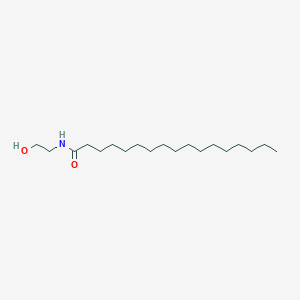
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
